molecular formula C11H14O B1293387 4'-Isopropylacetophenone CAS No. 645-13-6

4'-Isopropylacetophenone

Cat. No. B1293387
M. Wt: 162.23 g/mol
InChI Key: PDLCCNYKIIUWHA-UHFFFAOYSA-N
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Patent
US04711898

Procedure details

Sodium hydride (2.4 grams) and 4.5 grams of dimethyl carbonate are suspended in 150 ml of ether. 8.1 grams of p-isopropylacetophenone is gradually dropped thereinto under heating to reflux, then a small amount of ethanol is added thereto, heated to reflux for one hour, cooled, and the reaction is stopped by the addition of 20 ml of ethanol. The mixture is poured into ice water and extracted with ether. The ether extracts are combined, washed with water, dried with anhydrous magnesium sulfate and ether is evaporated therefrom. The resulting oil is purified by distillting in vacuo to give 6.5 grams of colorless oily product, b.p. 80° C./5 mmHg.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](=[O:8])([O:6][CH3:7])OC.[CH:9]([C:12]1[CH:17]=[CH:16][C:15]([C:18](=[O:20])[CH3:19])=[CH:14][CH:13]=1)([CH3:11])[CH3:10].[CH2:21](O)C>CCOCC>[CH:9]([C:12]1[CH:17]=[CH:16][C:15]([C:18]([CH2:19][C:3]([O:6][CH2:7][CH3:21])=[O:8])=[O:20])=[CH:14][CH:13]=1)([CH3:11])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
Quantity
8.1 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate and ether
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
The resulting oil is purified

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C(=O)CC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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